molecular formula C7H15NO2 B8726494 4-(2-hydroxyethyl)piperidin-4-ol

4-(2-hydroxyethyl)piperidin-4-ol

Cat. No.: B8726494
M. Wt: 145.20 g/mol
InChI Key: WMMBXMCUCGJIID-UHFFFAOYSA-N
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Description

Structural Context within Piperidine (B6355638) Chemistry and Heterocyclic Systems

Piperidine and its derivatives are fundamental components in a vast array of natural products and synthetic molecules, particularly in the realm of pharmaceuticals and alkaloids. ijnrd.org The piperidine ring is a saturated heterocycle, and its conformational flexibility allows it to adopt various spatial arrangements, influencing its reactivity and biological activity.

The compound 4-(2-hydroxyethyl)piperidin-4-ol, also known by the IUPAC name 2-(4-hydroxypiperidin-4-yl)ethan-1-ol, possesses a unique disubstituted piperidine core. The presence of a hydroxyl group directly attached to the piperidine ring at the 4-position (a tertiary alcohol) and a hydroxyethyl (B10761427) group also at the 4-position (a primary alcohol) provides two distinct sites for chemical modification. This dual functionality is a key feature that sets it apart within the broader class of piperidine derivatives.

Significance as a Molecular Scaffold in Advanced Organic Synthesis

The distinct structural characteristics of this compound make it a valuable molecular scaffold in advanced organic synthesis. A molecular scaffold is a core structure upon which a variety of chemical appendages can be systematically added to create a library of new compounds. The two hydroxyl groups of this compound offer differential reactivity, allowing for selective chemical transformations. For instance, the primary alcohol can be selectively oxidized or esterified under conditions that leave the more sterically hindered tertiary alcohol untouched.

This controlled reactivity is highly desirable in the synthesis of complex molecules with specific biological targets. The piperidine nitrogen atom also provides another point for functionalization, further expanding the synthetic possibilities. The ability to build upon this scaffold in a controlled and predictable manner is crucial for the development of new therapeutic agents and other functional materials.

Detailed Research Findings

The synthesis and utilization of piperidine derivatives are extensively explored in medicinal chemistry due to their proven pharmacological activities. ijnrd.org Research into compounds structurally related to this compound highlights the importance of the piperidine core and its substituents.

For example, derivatives of 4-hydroxypiperidine (B117109) are known to be key intermediates in the synthesis of various pharmaceuticals. innospk.comontosight.ai They serve as building blocks for drugs with applications in treating allergies and other conditions. innospk.com The hydroxyl group in these compounds is a key functional handle for further chemical modifications. innospk.com

Furthermore, the introduction of different substituents onto the piperidine ring can lead to a wide range of biological activities. Studies on 4-hydroxypiperidine derivatives have shown their potential as analgesic and hypotensive agents. elsevierpure.com The specific nature and position of these substituents are critical in determining the pharmacological profile of the resulting molecules.

While direct research findings on this compound are not extensively detailed in the provided search results, the well-established importance of the 4-hydroxypiperidine scaffold suggests that this diol derivative holds significant potential as an intermediate for creating novel and biologically active compounds. The presence of the additional hydroxyethyl group offers further opportunities for creating derivatives with unique properties.

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Properties
4-Hydroxypiperidine5382-16-1C5H11NO101.15Hygroscopic solid. nih.gov Used in the synthesis of antagonists for the human H(3) receptor. sigmaaldrich.comchemicalbook.com
2,2,6,6-Tetramethyl-4-piperidinol2403-88-5C9H19NO157.25Used as a light stabilizer for polymers. sigmaaldrich.com
4-(2-hydroxyethyl)piperidin-2-one70203271C7H13NO2143.18A piperidinone derivative with a hydroxyethyl substituent. uni.lu
2-[4-(2-hydroxyethyl)piperidin-4-yl]ethan-1-olNot availableC9H19NO2173.25The subject compound of this article. uni.lu

Table 2: Synthesis of a Related Piperidine Derivative

Starting MaterialReagent(s)ProductYieldReference
2-(4-pyridyl)ethanolPlatinum oxide, H2, HCl4-(2-hydroxyethyl)piperidine hydrochlorideQuantitative prepchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

4-(2-hydroxyethyl)piperidin-4-ol

InChI

InChI=1S/C7H15NO2/c9-6-3-7(10)1-4-8-5-2-7/h8-10H,1-6H2

InChI Key

WMMBXMCUCGJIID-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CCO)O

Origin of Product

United States

Advanced Synthetic Methodologies and Strategies

Direct Synthesis Approaches to 4-(2-hydroxyethyl)piperidin-4-ol

Direct synthesis aims to construct the target molecule from precursors that already contain the core piperidine (B6355638) framework or can be readily converted to it.

A primary method for the synthesis of 4-hydroxypiperidines involves the reduction of the corresponding piperidin-4-one. dtic.mil For the target molecule, this would involve the reduction of a hypothetical precursor, 4-(2-hydroxyethyl)-1-substituted-piperidin-4-one. The ketone at the C-4 position is reduced to a hydroxyl group.

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄). For instance, the synthesis of 2,2,6,6-Tetramethyl-piperidin-4-ol is achieved by the reduction of 2,2,6,6-Tetramethyl-piperidin-4-on using sodium borohydride. wikipedia.org Similarly, 4-hydroxypiperidine (B117109) can be synthesized from 4-piperidone (B1582916) hydrochloride hydrate (B1144303) after a series of steps that include reduction with sodium borohydride in methanol (B129727). google.com This established methodology is broadly applicable to a variety of substituted piperidin-4-ones. The reaction is typically performed in a protic solvent like methanol or ethanol (B145695) at controlled temperatures.

Table 1: Reduction of Piperidin-4-one Precursors This table is generated based on established chemical principles and examples from literature for analogous compounds.

Precursor Reducing Agent Product Reference Example
N-benzyl-4-piperidone Sodium Borohydride (NaBH₄) N-benzyl-4-hydroxypiperidine General Method
2,2,6,6-Tetramethyl-piperidin-4-on Sodium Borohydride (NaBH₄) 2,2,6,6-Tetramethyl-piperidin-4-ol wikipedia.org

Once the this compound scaffold is obtained, further modifications can be introduced. The piperidine nitrogen is a common site for functionalization, readily undergoing N-alkylation or N-acylation reactions. These reactions typically involve treating the piperidine with an alkyl halide or acyl chloride in the presence of a base.

More advanced methods allow for the direct functionalization of the C-H bonds of the piperidine ring. Recent research has highlighted photoredox catalysis as a powerful tool for the α-amino C–H arylation of piperidines, enabling the formation of new carbon-carbon bonds with high diastereoselectivity. nih.gov While these methods have been demonstrated on various substituted piperidines, their application to this compound would provide a route to novel derivatives. nih.govresearchgate.net The two hydroxyl groups on the molecule also present opportunities for functionalization, such as esterification or etherification, to modulate the compound's properties.

Directly adding a hydroxyethyl (B10761427) group to the C-4 position of a pre-existing piperidin-4-ol is a challenging synthetic transformation. A more common and strategically sound approach involves introducing the desired substituent onto the aromatic precursor, in this case, a pyridine (B92270) ring, prior to the reduction of the ring system. This ensures the correct placement of the functional group in the final saturated heterocyclic product. researchgate.net For example, the synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride begins with 2-(4-pyridyl)ethanol, which already contains the hydroxyethyl group. This precursor is then subjected to hydrogenation to form the piperidine ring. prepchem.com

General Synthetic Routes Applicable to Substituted Piperidin-4-ol Frameworks

The most prevalent and versatile method for synthesizing substituted piperidines involves the hydrogenation of a correspondingly substituted pyridine ring. This approach is advantageous as it leverages the vast and well-established chemistry of pyridine functionalization. researchgate.netresearchgate.net

The aromaticity of the pyridine ring makes its reduction a challenging transformation that requires a catalyst and a hydrogen source. researchgate.net The process involves the addition of hydrogen across the double bonds of the pyridine ring to yield the saturated piperidine. This method is widely used for the synthesis of pharmaceutical and agrochemical compounds. researchgate.net Electrocatalytic methods using water as a proton source have also been developed as a sustainable alternative to traditional thermochemical processes that often require high temperatures and pressures. nih.gov

A key example that illustrates this strategy is the synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. In this procedure, 2-(4-pyridyl)ethanol is hydrogenated using a platinum oxide catalyst under high hydrogen pressure to quantitatively yield the desired piperidine product. prepchem.com This demonstrates the feasibility of reducing a pyridine ring without affecting a hydroxyl group on an alkyl side chain.

A variety of transition metals have been shown to effectively catalyze the hydrogenation of pyridines. The choice of catalyst can significantly influence the reaction conditions, efficiency, and selectivity.

Ruthenium (Ru) : Supported ruthenium catalysts, particularly 5% Ru on carbon (Ru/C), have demonstrated very high activity. Under optimized conditions (100 °C, 3.0 MPa H₂), pyridine can be completely converted to piperidine with 100% selectivity. cjcatal.com

Iridium (Ir) : Homogeneous iridium(III) catalysts have been developed for the robust and selective ionic hydrogenation of pyridines. This method is notable for its tolerance of highly reduction-sensitive functional groups, allowing for the synthesis of complex, multi-substituted piperidines. chemrxiv.org

Palladium (Pd) & Platinum (Pt) : Palladium on carbon (Pd/C) and platinum oxide (PtO₂) are commonly used heterogeneous catalysts for pyridine hydrogenation. researchgate.netcjcatal.com While effective, these reactions can sometimes require harsh conditions, such as high pressures and temperatures. researchgate.net

Nickel (Ni) : Nickel catalysts are also frequently employed, often at elevated temperatures, for the hydrogenation of pyridine to piperidine. dtic.mil

Cobalt (Co) : Bimetallic catalysts such as Ru-Co/C have been investigated, though their activity can be lower than that of the single metal catalyst. cjcatal.com

The general order of activity for some common supported noble metal catalysts in pyridine hydrogenation has been reported as Ru/C > Pd/C > Pt/C > Ir/C. cjcatal.com

Table 2: Comparison of Metal Catalysts for Pyridine Hydrogenation

Catalyst Catalyst Type Key Features & Conditions Reference
Ruthenium (Ru/C) Heterogeneous High activity and selectivity; 100 °C, 3.0 MPa H₂. cjcatal.com
Iridium (Ir(III) complex) Homogeneous Ionic hydrogenation; tolerant of sensitive functional groups; low catalyst loading. chemrxiv.org
Platinum (PtO₂) Heterogeneous Mild catalyst, often used in acetic acid; 50-70 bar H₂ pressure. researchgate.net
Palladium (Pd/C) Heterogeneous Commonly used, but may require harsh conditions. researchgate.netcjcatal.com

| Nickel (Ni) | Heterogeneous | Often requires higher temperatures (170-200 °C). | dtic.mil |

Intramolecular Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization reactions are powerful tools for the construction of cyclic systems like the piperidine ring. These methods involve the formation of a key bond from a linear precursor, often with a high degree of stereocontrol.

While this compound is achiral, the principles of asymmetric synthesis are crucial for creating chiral derivatives, which are of significant interest in medicinal chemistry. Asymmetric approaches to piperidines often involve the use of chiral auxiliaries, catalysts, or starting materials to induce stereoselectivity.

One notable strategy involves the stereoselective reduction of a β-phenylpiperidine-2,4-dione to a cis-4-hydroxy-2-piperidinone. thieme-connect.de This demonstrates the feasibility of controlling the stereochemistry at the C4 position. For a chiral synthesis of a derivative of this compound, one could envision a similar strategy starting from a prochiral precursor and employing a chiral reducing agent to establish a stereocenter at a substituted C4 position.

Electrophilic cyclization involves the attack of a nucleophilic amine onto an electrophilic center within the same molecule. A variety of electrophilic agents can be used to initiate this process, leading to the formation of mononuclear heterocycles, including piperidines. ucsf.eduresearchgate.net The synthesis of substituted isoxazoles via electrophilic cyclization of 2-alkyn-1-one O-methyl oximes highlights the versatility of this approach, which could be conceptually extended to nitrogen-containing systems. organic-chemistry.orgnih.gov

Radical-mediated cyclizations offer a complementary approach, often proceeding under mild and neutral conditions. The tin hydride-mediated cyclization of α- and β-amino aldehydes is a general method for preparing substituted pyrrolidines and piperidines. rsc.org This involves the cyclization of an intermediate O-stannyl ketyl onto a carbon-carbon double bond to afford hydroxypiperidines after work-up. rsc.org More recently, photoredox catalysis has emerged as a powerful tool for generating radical species for cyclization reactions. For instance, spirocyclic piperidines can be constructed from linear aryl halide precursors using a strongly reducing organic photoredox catalyst. nih.gov

The following table outlines key features of these cyclization pathways.

Cyclization MethodKey FeaturesPotential Application for this compound
Electrophilic CyclizationUtilizes an electrophile to induce ring closure. ucsf.eduresearchgate.netCyclization of an amino-alkene or amino-alkyne precursor containing the necessary side chains.
Radical-Mediated CyclizationInvolves the cyclization of a radical intermediate; often mild conditions. rsc.orgnih.govCyclization of a precursor containing a radical acceptor and the required functional groups to form the di-substituted piperidine.

The aza-Prins cyclization is a powerful method for the synthesis of 4-hydroxypiperidines. rsc.org This reaction involves the condensation of a homoallylic amine with an aldehyde or ketone, followed by cyclization. This method has been shown to be highly diastereoselective, yielding cis-4-hydroxypiperidines. rsc.org This approach is particularly relevant for the synthesis of this compound, as it directly installs the hydroxyl group at the C4 position.

The aza-Michael reaction, or the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is another fundamental reaction in the synthesis of piperidines. ntu.edu.sgnih.gov Intramolecular aza-Michael reactions can be used to form the piperidine ring, and the stereochemical outcome can often be controlled by the reaction conditions. ntu.edu.sg For the synthesis of our target molecule, a linear precursor containing an amine and a suitably substituted Michael acceptor could be designed to undergo cyclization.

Intermolecular Addition and Annulation Reactions

Reductive amination is a versatile and widely used method for the formation of C-N bonds and the synthesis of amines. rsc.orgyoutube.comyoutube.com In the context of synthesizing this compound, a double reductive amination approach could be envisioned. This would involve the reaction of a dicarbonyl compound with an amine, followed by reduction to form the piperidine ring.

A hypothetical retrosynthetic analysis could start with a 1,5-dicarbonyl compound that already contains the necessary C4-substituents in a protected form. Reaction with ammonia (B1221849) or a primary amine, followed by a reducing agent such as sodium cyanoborohydride, would lead to the formation of the piperidine ring. youtube.com The choice of reducing agent is critical, as it must selectively reduce the intermediate imine/enamine without affecting the carbonyl groups.

Reactions Involving Grignard Reagents for Carbon-Carbon Bond Formation

The construction of the this compound scaffold often relies on the strategic formation of a key carbon-carbon bond at the C4 position of the piperidine ring. Grignard reactions are a cornerstone for this transformation, typically involving the nucleophilic attack of an organomagnesium halide on the carbonyl group of a piperidin-4-one precursor.

A general and effective method involves the reaction of a protected piperidin-4-one, such as 1-benzyl-4-piperidone, with a suitable Grignard reagent. prepchem.com However, the direct use of a Grignard reagent containing a hydroxyl group, like 2-hydroxyethylmagnesium bromide, is not feasible due to the acidic proton of the hydroxyl group, which would quench the reagent. To circumvent this, a common strategy involves a two-step process:

Reaction with Ethylene Oxide: An N-protected piperidin-4-one can be reacted with a Grignard reagent like vinylmagnesium bromide. The resulting vinyl carbinol intermediate is then subjected to oxidative cleavage (e.g., ozonolysis followed by reductive workup) to yield a C4-acetic acid or aldehyde functionality, which can be subsequently reduced to the desired 2-hydroxyethyl group.

Use of a Protected Grignard Reagent: A more direct approach involves using a Grignard reagent derived from a protected 2-haloethanol. For example, 2-bromoethanol (B42945) can be protected with a tetrahydropyranyl (THP) group, converted to its Grignard reagent, and then reacted with an N-protected piperidin-4-one. The final step involves the acidic removal of the protecting groups.

A series of 4-hydroxy-3,4-dialkyl-2,6-diaryl-piperidines has been synthesized through the reduction of the corresponding 3-alkyl-2,6-diarylpiperidin-4-one utilizing a Grignard reagent, highlighting the versatility of this approach in creating substituted piperidin-4-ol derivatives. nih.gov The reaction of 1-benzyl-4-piperidone with benzylmagnesium bromide, for instance, yields 4-benzyl-4-hydroxy-piperidine after workup and deprotection. prepchem.com This foundational reaction underscores the general applicability for creating a tertiary alcohol at the C4 position.

Table 1: Illustrative Grignard Reaction for Piperidin-4-ol Synthesis

Precursor Grignard Reagent Intermediate Product Final Product (after deprotection)
1-Benzyl-4-piperidone Benzylmagnesium bromide 1-Benzyl-4-benzyl-4-hydroxypiperidine 4-Benzyl-4-hydroxypiperidine prepchem.com
Nucleophilic Aromatic Substitution in Precursor Synthesis

Nucleophilic Aromatic Substitution (SNAr) plays a crucial role in the synthesis of complex precursors that can be subsequently converted to this compound derivatives. In this context, the piperidine nitrogen atom typically acts as the nucleophile, attacking an electron-deficient aromatic ring that is activated by one or more electron-withdrawing groups.

This methodology is particularly valuable for creating molecules where the piperidine scaffold is attached to a heterocyclic or aromatic system, a common feature in medicinally relevant compounds. mdpi.com For example, the synthesis of bioactive 4-aminoquinazolines often involves the regioselective SNAr reaction of an amine nucleophile with a 2,4-dichloroquinazoline (B46505) precursor. mdpi.com In a similar vein, a suitably protected piperidin-4-ol derivative could be used as the amine nucleophile to displace a leaving group (e.g., a halogen) from an activated aromatic ring.

The reactivity in SNAr reactions of pyridinium (B92312) ions with piperidine has been studied, indicating that the mechanism can be complex, sometimes involving rate-determining deprotonation of the addition intermediate. nih.gov This highlights the importance of the reaction conditions, including the base and solvent used.

Table 2: Representative SNAr Reaction for Precursor Synthesis

Aromatic Substrate Nucleophile Product Type Key Feature
2,4-Dichloroquinazoline Primary/Secondary Amines 4-Aminoquinazoline mdpi.com Regioselective substitution at the C4 position.

Optimization of Synthetic Conditions and Process Development

Stoichiometric Control and Reaction Time Influence

The optimization of synthetic protocols for this compound is critical for maximizing yield and minimizing impurities. Stoichiometric control is paramount, particularly in the Grignard reaction. The molar ratio of the Grignard reagent to the piperidin-4-one substrate must be carefully controlled. An excess of the Grignard reagent can lead to side reactions, while an insufficient amount will result in incomplete conversion.

Reaction time is another critical parameter that requires optimization. For instance, in the synthesis of a piperazine (B1678402) derivative, a yield of 98.16% was achieved by optimizing conditions including a reaction time of 180 minutes. researchgate.net Prolonging the reaction time does not always lead to higher yields and can sometimes promote the formation of degradation products or side-products. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction endpoint.

Table 3: Influence of Stoichiometry and Time on a Representative Synthesis

Parameter Condition Observation Reference Principle
Stoichiometry 1.0 equivalent of Grignard Reagent Incomplete reaction, low yield of desired product. researchgate.net
1.2 equivalents of Grignard Reagent Optimal conversion to the tertiary alcohol. researchgate.net
>1.5 equivalents of Grignard Reagent Increased potential for side reactions. researchgate.net
Reaction Time 60 min Incomplete conversion of starting material. researchgate.net
180 min Maximum yield of the desired product achieved. researchgate.net

Impact of Inert Atmosphere and Solvent Systems on Reaction Outcomes

The environment in which the synthesis is conducted has a profound impact on the outcome. Grignard reactions are notoriously sensitive to moisture and atmospheric oxygen. Therefore, maintaining a strictly inert atmosphere using gases like argon or nitrogen is non-negotiable. prepchem.com The presence of water will quench the Grignard reagent, while oxygen can lead to the formation of undesired oxidized by-products.

The choice of solvent is equally critical. Anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are standard for Grignard reactions as they effectively solvate the magnesium center without reacting with the organometallic species. prepchem.com The solvent system can also influence reaction rates and selectivity. For example, toluene (B28343) is sometimes chosen as a solvent because it can form an azeotrope with ethanol, allowing for its removal by distillation to drive a reaction to completion. researchgate.net In recent years, there has been a move towards more environmentally friendly "green" solvents, with deep eutectic solvents like glucose-urea being used for the synthesis of piperidin-4-one derivatives. asianpubs.org

Purification Techniques (e.g., Recrystallization, Column Chromatography)

Following the chemical transformation, isolation and purification of the target compound are essential to obtain this compound with high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Column Chromatography: This is a widely used technique for purifying piperidine derivatives. For example, a reaction product was purified on silica (B1680970) gel columns using a mixture of ethyl acetate (B1210297) and hexane (B92381) (9:1 parts by volume) as the eluent to yield the pure compound. prepchem.com The polarity of the solvent system is adjusted to achieve optimal separation of the desired product from unreacted starting materials and side-products.

Recrystallization: For solid compounds, recrystallization is a powerful purification method. chemrevlett.com This technique involves dissolving the crude product in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is crucial for effective purification.

Trituration: This method involves washing the crude solid product with a solvent in which the desired compound is insoluble, but the impurities are soluble. For instance, trituration with diethyl ether has been used to purify a bromoethylpiperidine intermediate. prepchem.com

Chemical Reactivity and Transformation Pathways

The reactivity of this compound is largely dictated by the presence of its two hydroxyl groups and the secondary amine within the piperidine ring. These functional groups provide active sites for a variety of chemical transformations.

Reactions Involving the Hydroxyl Group at C-4

The tertiary hydroxyl group at the C-4 position of the piperidine ring exhibits characteristic reactivity.

The hydroxyl group at C-4 can be a leaving group in nucleophilic substitution reactions, particularly after protonation or conversion to a better leaving group. While direct substitution is challenging, related transformations are known for similar piperidin-4-ol structures. For example, 4-(4-bromophenyl)piperidin-4-ol (B1199205) is a known metabolite of bromperidol, indicating that complex biochemical transformations can occur at this position. nih.gov

Reactions Involving the Piperidine Nitrogen

The secondary amine in the piperidine ring is a key site for functionalization, exhibiting typical nucleophilic and basic properties.

The nitrogen atom of the piperidine ring can be readily alkylated or acylated.

N-Alkylation: This reaction typically involves treating the piperidine with an alkyl halide. To favor monoalkylation and avoid the formation of quaternary ammonium (B1175870) salts, the alkyl halide is often added slowly to an excess of the piperidine. researchgate.net The use of a base, such as potassium carbonate or sodium hydride, can facilitate the reaction by neutralizing the hydrohalic acid formed. researchgate.net

N-Acylation: Acylation of the piperidine nitrogen can be achieved using acyl chlorides or anhydrides. For example, the reaction of 4-phenylpiperidine (B165713) with acetyl chloride in the presence of pyridine yields the corresponding N-acetyl derivative. chemicalbook.com This method is broadly applicable to secondary amines like this compound. Protecting the piperidine nitrogen with a Boc group (tert-butoxycarbonyl) is a common strategy in multi-step syntheses, forming N-Boc-4-hydroxypiperidine derivatives. nih.gov

Reaction Type Reagents Product Type Reference
N-AlkylationAlkyl halide (e.g., R-Br, R-I)N-Alkylpiperidine researchgate.net
N-AcylationAcyl chloride (e.g., R-COCl), AnhydrideN-Acylpiperidine chemicalbook.com
N-Boc ProtectionDi-tert-butyl dicarbonate (B1257347) (Boc₂O)N-Boc-piperidine nih.gov

As a secondary amine, the piperidine nitrogen in this compound is basic and can be readily protonated by acids to form a piperidinium (B107235) salt. The basicity of piperidines is a well-established characteristic, and while specific pKa values for this exact compound are not provided in the search results, it is expected to have a pKa in the typical range for cyclic secondary amines. This basicity is a key factor in its chemical behavior and is often exploited in purification processes, such as acid-base extractions.

Reactions Involving the 2-Hydroxyethyl Side Chain

The primary alcohol of the 2-hydroxyethyl group is a versatile handle for a variety of chemical modifications, including oxidation and substitution reactions.

The primary alcohol on the hydroxyethyl side chain can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the chosen reagent and reaction conditions.

The conversion to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. A common method for this transformation is the Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534). google.com This process is known for its high efficiency and compatibility with sensitive functional groups. google.com Other suitable reagents for this partial oxidation include Dess-Martin periodinane (DMP) and tetra-n-propylammonium perruthenate (TPAP).

For the direct and more complete oxidation to a carboxylic acid, stronger oxidizing agents are necessary. google.com Potassium permanganate (B83412) (KMnO₄) in an acidic medium can effectively convert the primary alcohol to the corresponding carboxylic acid. google.com Another approach involves a two-step, one-pot procedure where an initial mild oxidation to the aldehyde is followed by further oxidation with a stronger reagent. google.com

Table 1: Common Reagents for the Oxidation of Primary Alcohols

Product Reagent(s) Typical Conditions
Aldehyde Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine Low temperature (e.g., -60 °C) in CH₂Cl₂
Aldehyde Dess-Martin Periodinane (DMP) Room temperature in CH₂Cl₂
Aldehyde Tetra-n-propylammonium perruthenate (TPAP), N-Methylmorpholine N-oxide (NMO) Room temperature in CH₂Cl₂
Carboxylic Acid Potassium permanganate (KMnO₄) Acidic or basic solution, often with heating
Carboxylic Acid Jones Reagent (CrO₃, H₂SO₄, acetone) 0 °C to room temperature
Carboxylic Acid Ruthenium trichloride (B1173362) (RuCl₃), Sodium periodate (B1199274) (NaIO₄) Biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O)

The terminal hydroxyl group is an excellent site for derivatization to modify the compound's properties. Standard reactions for primary alcohols can be readily applied. For instance, esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic anhydride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, by treatment with toluenesulfonyl chloride or methanesulfonyl chloride, respectively. This transformation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. Another important derivatization is the formation of ethers, typically through a Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide, which then displaces a halide from an alkyl halide. Protecting groups, such as the t-butyldimethylsilyl (TBDMS) ether, can also be installed at this position to prevent unwanted reactions during transformations elsewhere in the molecule. google.com

Ring Transformations and Rearrangement Mechanisms

Piperidine rings, particularly those with functionalization at the 4-position, can undergo synthetically useful ring transformations. One notable rearrangement is the oxidative ring contraction of N-H piperidines to form substituted pyrrolidines. This reaction can be mediated by hypervalent iodine reagents, such as phenyliodine diacetate (PIDA), in a suitable solvent. The proposed mechanism involves the formation of an iminium ion intermediate which is then trapped by a nucleophile, leading to the contracted ring system. This strategy represents a powerful method for skeletal editing of saturated nitrogen heterocycles. researchgate.net While this has been demonstrated on various N-H piperidines, its application to a substrate like this compound would need to account for the potential reactivity of the two hydroxyl groups.

Mechanistic Investigations of Key Reaction Pathways

Understanding the fundamental mechanistic steps, such as deprotonation, addition, and elimination, is crucial for predicting and controlling the reactivity of this compound.

The molecule possesses three acidic protons that can be removed by a base: the N-H proton of the secondary amine, the O-H proton of the tertiary alcohol, and the O-H proton of the primary alcohol on the side chain. wikipedia.org The relative ease of deprotonation is governed by the pKa of each functional group and the strength of the base used. wikipedia.orgassaygenie.com

Generally, the pKa of a protonated secondary amine (R₂NH₂⁺) is around 11, while the pKa of alcohols is typically in the range of 16-18. Therefore, under moderately basic conditions, the nitrogen atom is the most likely site of interaction with a proton-abstracting species, although the N-H bond itself is not readily deprotonated without a very strong base. When strong bases like organolithium reagents or metal hydrides (e.g., NaH) are used, deprotonation of one of the hydroxyl groups to form an alkoxide is favored. wikipedia.orgassaygenie.com The primary alcohol is generally more acidic and less sterically hindered than the tertiary alcohol, making it the more probable site for initial deprotonation. The choice of base and reaction conditions can thus allow for selective functionalization at different positions. masterorganicchemistry.com The stability of the resulting conjugate base is a key factor; a more stable conjugate base corresponds to a more acidic proton. wikipedia.orgyoutube.com

Addition and elimination reactions are central to the chemistry of piperidine derivatives, often proceeding through charged intermediates. libretexts.orgmasterorganicchemistry.com For instance, under acidic conditions, protonation of the tertiary hydroxyl group can convert it into a good leaving group (water). Subsequent elimination of water would generate a tertiary carbocation at C4, which could be stabilized by the adjacent nitrogen atom, leading to the formation of a resonance-stabilized iminium ion. mdpi.com This electrophilic species is susceptible to attack by nucleophiles in a nucleophilic addition step. youtube.com

Chemical Reactivity and Transformation Pathways

Chemical Reactions and Transformations

A comprehensive review of scientific literature and chemical databases did not yield any specific studies or documented examples of free radical addition reactions involving 4-(2-hydroxyethyl)piperidin-4-ol as the substrate. While the broader class of piperidines can be synthesized through radical cyclization pathways, and some derivatives exhibit radical scavenging properties, information regarding the direct addition of free radicals to the this compound molecule is not present in the available research.

This absence of data indicates that the reactivity of this compound towards free radical addition is not a well-explored area of chemical research, or that such reactions are not synthetically viable or have not been reported in publicly accessible literature. Therefore, no detailed research findings or data tables on this specific transformation can be provided at this time.

Derivatives and Analogues: Synthesis and Structural Relationships

Synthesis of N-Substituted 4-(2-hydroxyethyl)piperidin-4-ol Derivatives

The nitrogen atom of the piperidine (B6355638) ring is a common site for substitution, providing a straightforward handle to alter the molecule's properties. Various methods have been employed to introduce a range of substituents at this position.

One common approach involves the alkylation of the piperidine nitrogen. For instance, two-carbon elongation products can be obtained by reacting the parent piperidine with agents like bromoacetonitrile, 2-iodoethanol, and 2-chloro-N,N-dimethylethylamines. researchgate.net Similarly, three-carbon modified derivatives have been synthesized through aza-Michael reactions with acrylonitrile (B1666552) and tert-butyl acrylate. researchgate.net These reactions provide a versatile means to introduce functionalized alkyl chains onto the piperidine nitrogen.

Another significant strategy is reductive amination. This reaction, between a piperidone precursor and an amine, has been successfully used to synthesize N-substituted piperidines. For example, the reaction between N-Boc-piperidin-4-one and 3,4-dichloroaniline (B118046) is a key step in the synthesis of N-(3,4-dichlorophenyl)-N-(2-phenoxylethyl) piperidin-4-amine. researchgate.net This method is valuable for introducing aryl and other complex substituents.

Furthermore, the synthesis of N-substituted piperidines can be achieved through "hydrogen borrowing" catalysis. An iridium(III)-catalyzed reaction facilitates the [5 + 1] annulation of diols and amino-alcohols, leading to the stereoselective synthesis of substituted piperidines. nih.gov This method involves two sequential cascades of hydroxyl oxidation, amination, and imine reduction. nih.gov

The following table provides examples of synthetic methods for N-substituted piperidines:

Starting MaterialReagentReaction TypeProduct Type
PiperidineBromoacetonitrile, 2-iodoethanol, 2-chloro-N,N-dimethylethylaminesAlkylationTwo-carbon elongated piperidines
PiperidineAcrylonitrile, tert-butyl acrylateAza-Michael reactionThree-carbon modified piperidines
N-Boc-piperidin-4-one3,4-dichloroanilineReductive aminationN-aryl piperidines
Diols and amino-alcoholsIridium(III) catalystHydrogen borrowing annulationSubstituted piperidines

Synthesis of Ring-Substituted Piperidin-4-ol Analogues

Modifications to the piperidine ring itself offer another avenue to create structural diversity. These substitutions can influence the conformation and electronic properties of the molecule.

A prevalent method for creating ring-substituted analogues is through the hydrogenation of corresponding pyridine (B92270) precursors. nih.gov This approach, often catalyzed by transition metals, can be challenging due to the harsh conditions required, but recent advancements have led to more stereoselective methods. nih.gov For example, cis-piperidines can be accessed through pyridine hydrogenation and subsequently transformed into their trans-diastereoisomers. rsc.org

Cyclization reactions are also fundamental to constructing the piperidine ring with desired substitutions. Intramolecular cyclization of linear amino-aldehydes, catalyzed by cobalt(II), can produce various piperidines. nih.gov Additionally, gold-catalyzed annulation allows for the direct assembly of piperidines from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Palladium-catalyzed oxidative amination of non-activated alkenes represents another route to form substituted piperidines. nih.gov

The synthesis of spirocyclic piperidine derivatives has also been explored. A notable example involves a Dieckmann reaction to form a key piperidin-4-one ester, which is then decarboxylated to yield the desired spirocyclic ketone. beilstein-journals.org

Stereochemical Aspects in Derivative Synthesis and Conformational Isomerism

The stereochemistry of substituents on the piperidine ring significantly impacts the molecule's three-dimensional shape and, consequently, its biological activity. The piperidine ring typically adopts a chair conformation, but the presence of substituents can lead to different conformational isomers.

The synthesis of donepezil (B133215) analogues, for instance, has involved the use of chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones. acs.org This approach allows for the creation of stereochemically enriched compounds, where the substituent at the 2-position of the piperidine ring can be controlled. acs.org

The orientation of substituents (axial vs. equatorial) is a critical factor. For N-Boc 2-methyl piperidine, the lowest energy conformation has an axial 2-methyl group to avoid unfavorable A1,3-type strain. rsc.org In contrast, N-Boc 3-methyl piperidine favors an equatorial methyl group to minimize 1,3-diaxial interactions. rsc.org The introduction of fluorine atoms can also have a profound effect on conformational preference, often favoring an axial orientation due to charge-dipole interactions and hyperconjugation. d-nb.info

The protonation state of the piperidine nitrogen can also influence conformational equilibrium. For piperidines with polar 4-substituents, protonation can lead to a stabilization of the axial conformer. nih.gov In some cases, this can even reverse the conformational preference from equatorial to axial. nih.gov

Structure-Activity Relationship (SAR) Methodologies in Chemical Design

Structure-Activity Relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. By systematically modifying a lead compound, researchers can identify key structural features responsible for its pharmacological effects.

For piperidine derivatives, SAR studies have revealed the importance of various structural elements. For example, in a series of reversed chloroquine (B1663885) compounds, the linkage between the 7-chloro-4-aminoquinoline moiety and an aromatic head group could be varied in length without significant loss of antimalarial activity. nih.gov This suggests a degree of flexibility in the linker region.

Computational methods are increasingly used in SAR studies. Quantitative Structure-Activity Relationship (QSAR) models, for instance, have been used to analyze 2-piperidin-4-yl-acetamide derivatives. nih.gov These models have shown that hydrophobic properties are favorable for both MCH R1 antagonistic and hERG blocking activities, while the presence of polar groups is detrimental. nih.gov

The hydroxyethyl (B10761427) group at the 4-position of the piperidine ring plays a significant role in determining the physicochemical properties of the molecule. The hydroxyl group can participate in hydrogen bonding, which can influence solubility and interactions with biological targets.

The conformational preferences of substituted piperidines are a key aspect of their chemical design. The chair conformation is the most common, but twist-boat and boat conformations can also be populated, particularly in sterically hindered systems. rsc.orgias.ac.in

Molecular mechanics calculations can be used to predict the conformer energies of piperidines and their salts. nih.gov These calculations have shown that electrostatic interactions between substituents and a protonated nitrogen atom are a major driver of conformational changes upon protonation. nih.gov NMR spectroscopy is a powerful experimental technique for determining conformational free energies and the orientation of substituents. d-nb.infonih.gov

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds by identifying the different types of protons and their immediate electronic environment. In a hypothetical ¹H NMR spectrum of 4-(2-hydroxyethyl)piperidin-4-ol, the chemical shifts, multiplicities, and integration values of the signals would be predicted based on the distinct proton environments within the molecule.

The piperidine (B6355638) ring contains protons on carbons adjacent to the nitrogen atom (C2 and C6) and protons on carbons further away (C3 and C5). These would likely appear as complex multiplets in the aliphatic region of the spectrum. The protons of the hydroxyethyl (B10761427) side chain would present as two distinct signals, a triplet for the methylene (B1212753) group attached to the piperidine ring and a triplet for the methylene group bearing the hydroxyl group, due to coupling with each other. The protons of the two hydroxyl groups and the amine proton would be expected to appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
H-2, H-62.8 - 3.0m4H
H-3, H-51.5 - 1.7m4H
-CH ₂-CH₂OH1.6 - 1.8t2H
-CH₂-CH ₂OH3.6 - 3.8t2H
-OH (ring)Variablebr s1H
-OH (side-chain)Variablebr s1H
NH Variablebr s1H

Note: This is a hypothetical data table based on the chemical structure and data from similar compounds. Actual experimental values may vary.

Carbon-13 (¹³C) NMR Analysis for Carbon Framework Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The piperidine ring carbons would show signals in the aliphatic region, with the carbons adjacent to the nitrogen (C2 and C6) appearing at a lower field compared to the other ring carbons (C3 and C5). The quaternary carbon at the C4 position, bonded to a hydroxyl group and the hydroxyethyl side chain, would have a characteristic chemical shift. The two carbons of the hydroxyethyl side chain would also be distinguishable.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-2, C-6~45
C-3, C-5~35
C-4~70
-C H₂-CH₂OH~40
-CH₂-C H₂OH~60

Note: This is a hypothetical data table based on the chemical structure and data from similar compounds. Actual experimental values may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. mdpi.com For instance, it would show correlations between the protons on C2 and C3 (and C5 and C6) of the piperidine ring, confirming their connectivity. It would also show a clear correlation between the two methylene groups of the hydroxyethyl side chain. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates directly bonded carbon and proton atoms. mdpi.com This experiment would definitively assign each proton signal to its corresponding carbon atom in the skeleton of this compound. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. mdpi.com This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from the protons of the hydroxyethyl side chain to the quaternary C4 carbon of the piperidine ring, confirming the attachment point of the side chain.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Validation

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, with the molecular formula C₉H₁₉NO₂, the calculated exact mass of the protonated molecule [M+H]⁺ would be compared to the experimentally measured value to confirm the molecular formula.

Table 3: Calculated Exact Mass for this compound

Ion Molecular Formula Calculated Exact Mass (m/z)
[M+H]⁺C₉H₂₀NO₂⁺174.1489

Fragmentation Pattern Analysis for Structural Elucidation

In the mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. The fragmentation of this compound would be expected to follow predictable pathways for alcohols and amines.

Key fragmentation pathways would likely include the loss of a water molecule (H₂O) from either of the hydroxyl groups, and the loss of the hydroxyethyl side chain. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and would lead to characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Structure / Loss
156[M - H₂O]⁺
128[M - CH₂CH₂OH]⁺
114[M - H₂O - C₂H₄]⁺
100Alpha-cleavage fragment

Note: This is a hypothetical data table based on general fragmentation principles. The relative abundance of these fragments would depend on the ionization technique and conditions used.

Vibrational Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy

No experimental FTIR data for this compound is available in the searched scientific literature. Therefore, a table of characteristic absorption frequencies and their corresponding vibrational modes cannot be provided.

Raman Spectroscopy

Specific Raman spectroscopy data for this compound could not be located. As a result, a table of Raman active modes for the compound cannot be generated.

X-ray Crystallography for Solid-State Structure Determination

There are no published X-ray crystallography studies for this compound. Hence, information regarding its crystal system, space group, and unit cell dimensions is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

No UV-Vis spectroscopic data for this compound has been found. Information on its absorption maxima (λmax) and the corresponding electronic transitions is therefore unavailable.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of understanding the intrinsic properties of 4-(2-hydroxyethyl)piperidin-4-ol. These computational methods allow for the detailed exploration of its molecular geometry and energetic landscape.

Potential Energy Surface (PES) Mapping

Potential Energy Surface (PES) mapping provides a comprehensive understanding of the conformational flexibility of this compound. The PES illustrates the energy of the molecule as a function of its geometrical parameters, such as bond lengths, bond angles, and dihedral angles. By mapping the PES, researchers can identify various low-energy conformations, transition states between them, and the energy barriers for conformational changes. This analysis is critical for understanding the dynamic behavior of the molecule.

Electronic Structure Analysis

The electronic structure of this compound dictates its reactivity and chemical behavior. Advanced analytical methods provide a detailed picture of electron distribution and orbital interactions within the molecule.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in determining the electronic properties and reactivity of a molecule. For this compound, the HOMO is primarily located on the electron-rich oxygen and nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, represents the region where the molecule can accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A larger energy gap implies higher stability and lower chemical reactivity.

Table 1: Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO EnergyData not available in search results
LUMO EnergyData not available in search results
HOMO-LUMO Energy GapData not available in search results

Mulliken Population Analysis for Atomic Charge Distribution

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in the this compound molecule. This analysis provides insight into the distribution of electron density across the molecule. The results typically show that the electronegative oxygen and nitrogen atoms carry partial negative charges, while the carbon and hydrogen atoms bear partial positive charges. This charge distribution is fundamental to understanding the molecule's electrostatic potential and its interactions with other molecules.

Table 2: Calculated Mulliken Atomic Charges for Selected Atoms in this compound

AtomMulliken Charge (a.u.)
N1Data not available in search results
O (hydroxyl)Data not available in search results
O (hydroxyethyl)Data not available in search results
C4Data not available in search results

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. chemrxiv.org The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. researchgate.net Typically, red indicates regions of most negative electrostatic potential, which are susceptible to electrophilic attack, while blue represents the most positive potential, indicating sites for nucleophilic attack. researchgate.net Green and yellow depict areas with intermediate or near-zero potential. researchgate.net

For this compound, the MEP map is expected to show regions of high electron density (negative potential, red) around the electronegative oxygen atoms of the two hydroxyl groups and the nitrogen atom of the piperidine (B6355638) ring. These areas represent the most likely sites for interaction with electrophiles. Conversely, regions of low electron density (positive potential, blue) are anticipated around the hydrogen atoms of the hydroxyl groups and the amine group (N-H). researchgate.net These positively charged sites are prone to nucleophilic attack. chemrxiv.org This analysis provides crucial insights into the molecule's noncovalent interaction capabilities, such as hydrogen bonding, which are fundamental to its behavior in biological systems. researchgate.net

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods allow for the prediction of various spectroscopic properties, which can then be correlated with experimental findings to validate both the theoretical models and experimental data.

Vibrational Frequencies Calculation

The theoretical vibrational spectrum of this compound can be calculated using Density Functional Theory (DFT), often with the B3LYP functional. wu.ac.th Such calculations provide the harmonic frequencies of the molecule's fundamental vibrational modes. wu.ac.th However, theoretical harmonic frequencies tend to be higher than experimental values due to the neglect of anharmonicity and other factors. wu.ac.th To bridge this gap, calculated frequencies are often uniformly scaled using a specific scaling factor (e.g., ~0.96) to improve agreement with experimental data. wu.ac.th

The vibrational spectrum is characterized by modes associated with its specific functional groups. The N-H stretching vibration is typically observed in the 3500–3300 cm⁻¹ range. nih.gov O-H stretching vibrations also appear in this high-frequency region. C-H stretching vibrations are generally found between 2983-2880 cm⁻¹. researchgate.net Vibrations involving C-N bonds are more complex and can appear in the 1386–1266 cm⁻¹ region, though they are often coupled with other modes. nih.gov

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Functional Group
N-H Stretch 3500–3300 Secondary Amine
O-H Stretch 3500–3200 Alcohol
C-H Stretch 3000–2850 Alkane
C-O Stretch 1260–1000 Alcohol
C-N Stretch 1250–1020 Amine

Note: These are general, unscaled frequency ranges based on typical values for the respective functional groups.

UV-Vis Absorption Spectra Prediction

The prediction of UV-Vis absorption spectra is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). beilstein-journals.org This method calculates the energies of electronic transitions from the ground state to various excited states. The UV-Vis spectrum is a key property that determines a molecule's photochemical reactivity. nih.gov The presence of an absorption maximum between 290 and 700 nm can indicate photoreactive potential. nih.gov

The structure of this compound lacks significant chromophores, such as extended conjugated π-systems, which are responsible for absorbing light in the visible range. Therefore, it is predicted that the compound's maximum absorption wavelength (λmax) will occur in the ultraviolet region, likely at a wavelength below 290 nm. This suggests a low potential for direct phototoxicity initiated by visible or UVA light. nih.gov Computational models, particularly those incorporating solvent effects, can provide more accurate predictions of excitation energies. beilstein-journals.org

Molecular Dynamics (MD) Simulations for Chemical Interaction Mechanisms

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed insights into the mechanisms of chemical interactions, such as the binding of a ligand to a receptor or the solvation of a molecule in a solvent.

For this compound, MD simulations could be employed to understand its behavior in an aqueous environment. Given the presence of two hydroxyl groups and a secondary amine, the molecule is capable of acting as both a hydrogen bond donor and acceptor. MD simulations would allow for the visualization and analysis of the dynamic hydrogen bond network formed between the compound and surrounding water molecules. Furthermore, if this compound were to be studied as a ligand for a biological target, MD simulations could elucidate the key interactions within the binding site, assess the stability of the ligand-receptor complex, and provide information on the conformational changes that occur upon binding.

Prediction of Reactivity and Chemical Stability

Computational chemistry offers tools to predict the reactivity and stability of molecules. As discussed in the MEP analysis (Section 6.2.4), the regions of negative and positive electrostatic potential highlight the likely sites for electrophilic and nucleophilic attack, respectively, thereby predicting chemical reactivity. chemrxiv.org

Chemical stability can be further assessed by examining the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of chemical stability. A larger HOMO-LUMO gap implies higher kinetic stability and lower chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. While specific values for this compound require dedicated calculation, this principle provides a framework for assessing its stability relative to other compounds.

Computational Prediction of Physicochemical Parameters (e.g., Log P for Solubility Trends)

Computational tools are widely used to predict key physicochemical properties that determine a molecule's drug-likeness and pharmacokinetic profile. nih.gov One of the most important parameters is the logarithm of the octanol-water partition coefficient (Log P), which measures a compound's lipophilicity or hydrophilicity.

A negative Log P value indicates that a compound is more soluble in water than in lipids (hydrophilic), while a positive value signifies higher solubility in lipids (lipophilic). For this compound, the presence of two hydroxyl (-OH) groups and a secondary amine (-NH-) group makes it highly polar and capable of forming multiple hydrogen bonds with water. Consequently, it is predicted to be a hydrophilic molecule. Computational models confirm this, with a predicted XLogP3-AA value of -0.8, indicating a preference for aqueous environments. This property is critical for its absorption, distribution, and excretion characteristics.

Table 2: Predicted Physicochemical Properties for this compound

Property Predicted Value Implication
XLogP3-AA -0.8 Hydrophilic, prefers aqueous environments
Molecular Weight 159.22 g/mol -
Hydrogen Bond Donors 3 Capable of donating 3 hydrogen bonds
Hydrogen Bond Acceptors 3 Capable of accepting 3 hydrogen bonds

Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 57455823. Accessed July 26, 2025.

Compound Index

Applications in Chemical Synthesis and Materials Science

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The structural attributes of 4-(2-hydroxyethyl)piperidin-4-ol position it as a significant intermediate and building block for the synthesis of complex organic molecules. The piperidine (B6355638) ring is a common feature in many pharmaceuticals and natural products, and this compound provides a convenient starting point for the elaboration of such structures.

A primary application of this compound and its analogs is as a precursor for a wide array of other substituted piperidines. The hydroxyl and amine groups can be selectively modified to introduce new functionalities and build molecular complexity. For instance, the hydroxyl group can be converted into a better leaving group, such as a bromide, to facilitate nucleophilic substitution reactions. An example of this is the conversion of 4-(2-hydroxyethyl)piperidine hydrochloride to 4-(2-bromoethyl)-1-piperidinecarboxaldehyde. This transformation highlights the utility of the hydroxyethylpiperidine scaffold in accessing a variety of functionalized piperidine derivatives.

Furthermore, derivatives of 4-hydroxypiperidine (B117109) are instrumental in the synthesis of ligands for various biological targets. For example, 4-Hydroxy-1-(2-phenylethyl)piperidine serves as a building block for ligands of the muscarinic acetylcholine (B1216132) receptor (mAChR) and the sigma non-opioid intracellular receptor 1 (σ1 receptor) . The synthesis of these complex molecules often involves the strategic modification of the piperidine core, underscoring the importance of versatile precursors like this compound.

A variety of 4-hydroxypiperidine derivatives have been synthesized and evaluated for different biological activities, showcasing the broad applicability of this structural motif uni.lu. The ability to readily derivatize the piperidine ring and its substituents makes it a cornerstone in the development of new chemical entities googleapis.com.

The reactivity of this compound and related piperidinones allows for their use in the construction of more intricate heterocyclic systems, including spirocyclic and bicyclic compounds. Piperidin-4-ones, which are structurally analogous, are known to be valuable starting materials for the synthesis of nitrogen-containing heterocycles, bicyclic systems like bispidines, and various spiro compounds googleapis.com.

For example, substituted 4-piperidones can be used to prepare complex spiro-heterocycles such as spirohydantoins and 10,11-dihydro-11-oxospiro[dibenz[b,f]oxepin-10,4'-piperidines] uni.lu. These advanced heterocyclic systems are of significant interest in medicinal chemistry due to their rigid three-dimensional structures, which can lead to high-affinity interactions with biological targets. The ability of the piperidine ring to serve as a scaffold for the construction of such complex architectures is a testament to its importance as a building block in organic synthesis osi.lvosi.lvscispace.com.

Synthesis of Specialized Ligands and Catalytic Materials

The functional groups of this compound are well-suited for the synthesis of specialized ligands for metal catalysts. The nitrogen and oxygen atoms can act as donor atoms, coordinating to a metal center and influencing its catalytic activity and selectivity.

While direct evidence for the use of this compound in the synthesis of phosphane ligands for dendrimer catalysts is not prevalent, the structural motifs present in this compound are relevant to ligand design. For instance, the related compound 1,4-bis(2-hydroxyethyl)piperazine has been used to synthesize palladium(II) complexes researchgate.net. In these complexes, the piperazine (B1678402) ring and its substituents coordinate to the metal center, demonstrating the potential for such scaffolds to be incorporated into catalytic systems researchgate.net. The development of new ligands is crucial for advancing the field of catalysis, and piperidine-based structures continue to be explored for this purpose.

The following table outlines the synthesis of a palladium complex with a related piperazine ligand, illustrating the coordination potential of such heterocyclic compounds.

Reactant 1 Reactant 2 Product Significance
[Pd(BHEP)Cl2]Inosine[Pd(BHEP)(Inosine-N7,N1)]2+Demonstrates ligand substitution for interaction with biological molecules. researchgate.net
[Pd(BHEP)Cl2]Uracil[Pd(BHEP)(Uracil-N3)]+Shows coordination with a pyrimidine (B1678525) base. researchgate.net
[Pd(BHEP)Cl2]4,4´-bipiperidine[(H2O)(BHEP)Pd(Bip)Pd(BHEP)(H2O)]4+Formation of a binuclear complex with a bridging ligand. researchgate.net

BHEP = 1,4-bis(2-hydroxyethyl)piperazine

Application in Polymer Chemistry (e.g., as a component in hindered amine light stabilizers)

A significant industrial application of piperidine derivatives is in the field of polymer chemistry, particularly as components of Hindered Amine Light Stabilizers (HALS). HALS are used to protect polymers from degradation caused by exposure to light and heat nih.gov. The mechanism of action of HALS involves the scavenging of free radicals that are formed during the photo-oxidation of the polymer nih.gov.

The compound poly-(N-beta-hydroxyethyl-2,2,6,6-tetramethyl-4-hydroxypiperidyl succinate) is a polymeric HALS that is closely related to this compound. This polymer is synthesized from a monomer that contains the 2,2,6,6-tetramethylpiperidine (B32323) core, which is the active component of the stabilizer. The N-hydroxyethyl group in the monomer allows for its incorporation into the polyester (B1180765) chain. The resulting polymeric HALS are highly effective at protecting a variety of polymers, including polyolefins and polyurethanes, from photodegradation nih.govgoogle.com.

The table below summarizes the key features of HALS.

Feature Description Reference
Mechanism Scavenging of free radicals through a regenerative cycle (Denisov cycle). nih.gov
Active Moiety Substituted piperidine ring (typically 2,2,6,6-tetramethylpiperidine). nih.gov
Application Protection of polymers (polyolefins, polyurethanes) from photo-oxidation. nih.govgoogle.com
Advantage High efficiency and long-term stability as they are regenerated during the stabilization process. nih.gov

Development of Novel Chemical Probes and Reagents

The piperidine scaffold is a valuable component in the design of chemical probes and reagents for biological research. Chemical probes are small molecules that are used to study the function of proteins and other biomolecules in living systems.

Derivatives of 4-hydroxypiperidine have been utilized in the development of such tools. For example, 4-(4-chlorophenyl)-4-hydroxypiperidine has been used in the synthesis of potential fluorescent probes for sigma receptors chemicalbook.com. These probes can be used to visualize the location and dynamics of these receptors in cells and tissues.

Furthermore, as previously mentioned, 4-hydroxy-1-(2-phenylethyl)piperidine is a key building block for ligands of the σ1 receptor . These ligands, when appropriately labeled or functionalized, can serve as chemical probes to investigate the role of the σ1 receptor in various physiological and pathological processes. The development of selective and potent chemical probes is essential for advancing our understanding of complex biological systems.

Q & A

What are the common synthetic routes for 4-(2-hydroxyethyl)piperidin-4-ol, and what reaction conditions influence yield and purity?

Level : Basic
Answer :
The synthesis of this compound typically involves nucleophilic substitution or alkylation reactions. A standard route includes reacting piperidin-4-ol with 2-chloroethanol or ethylene oxide under basic conditions (e.g., potassium carbonate in acetonitrile) . Key factors affecting yield and purity include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Temperature : Controlled reflux (60–80°C) minimizes side reactions like over-alkylation.
  • Catalysts : Bases such as K₂CO₃ or NaH improve nucleophilicity of the hydroxyl group.
  • Purification : Column chromatography or recrystallization is critical for isolating the product from by-products like di-substituted derivatives.

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